molecular formula C9H12BClO4 B2822541 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid CAS No. 2096339-83-0

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B2822541
CAS No.: 2096339-83-0
M. Wt: 230.45
InChI Key: AZQWPQOLXQQDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a 2-methoxyethoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium. The metal catalyst then facilitates the coupling of the boronic acid with an organic compound .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of various organic compounds . These reactions are widely used in organic chemistry to create carbon-carbon bonds, forming the backbone of many complex organic molecules .

Pharmacokinetics

As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in chemical reactions . .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura reactions can be affected by the presence of a suitable metal catalyst, the pH of the reaction environment, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of the 2-methoxyethoxy group, which can influence its solubility and reactivity compared to other boronic acids. This structural feature can enhance its utility in specific synthetic applications and make it a valuable reagent in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

[2-chloro-5-(2-methoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWPQOLXQQDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCOC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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